molecular formula C17H22Br2N6O3 B143749 Purealidin A CAS No. 134850-51-4

Purealidin A

Cat. No. B143749
M. Wt: 518.2 g/mol
InChI Key: VZDKEGKTDBWXJY-AFUMVMLFSA-N
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Description

Purealidin A is a bromotyrosine-derived alkaloid with antileukemic activity . It was first isolated from the Okinawan marine sponge Psammaplysilla purea .


Synthesis Analysis

The synthesis of Purealidin A and its analogs has been described in several studies . For example, one study reported the synthesis of novel purpurealidin analogs, which are produced by the Verongida sponges . The synthesis involved bromine substituents at the central phenyl ring and a methoxy group at the distal phenyl ring .


Molecular Structure Analysis

Purealidin A contains a total of 51 bonds, including 29 non-H bonds, 13 multiple bonds, 10 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), 1 oxime (aliphatic), 1 primary amine (aliphatic), 1 primary amine (aromatic), 1 hydroxyl group, and 1 ether .

Scientific Research Applications

Antibacterial and Antifungal Properties

Purealidin A, derived from marine sponges, has shown promise in scientific research for its antibacterial and antifungal properties. For instance, purealidin B exhibited antibacterial activity, while purealidin C demonstrated both antifungal and antineoplastic activities (Kobayashi et al., 1991). Additionally, purealidins N, P, and Q were found to be cytotoxic to tumor cell lines, suggesting potential use in cancer research (Kobayashi et al., 1995).

Cytotoxic Activity

Further supporting its potential in cancer research, purealidin S and purpuramine J, isolated from the marine sponge Druinella sp., were found to have moderate cytotoxic activity (Tabudravu & Jaspars, 2002). Similarly, purealidins isolated from Psammaplysilla purpurea showed in vitro antimicrobial activities against various bacteria, with some also active against Shigella flexineri and Salmonella typhi (Tilvi et al., 2004).

Inhibition of Cytoplasmic Dynein

The inhibition of cytoplasmic dynein by purealidin and its analogues has been studied, indicating its role in cellular processes like membrane transport and mitosis. Purealin, derived from purealidin A, showed effective antiproliferative activity against a mouse leukemia cell line and selective activities against human carcinoma cell lines (Zhu et al., 2006).

Antiparasitic Activity

Compounds isolated from the Caribbean marine sponge Verongula rigida, including purealidin R and B, demonstrated selective antiparasitic activity against Leishmania and Plasmodium parasites (Galeano et al., 2011).

Antibiotic Properties

Bromotyrosine-derived alkaloids from the Australian marine sponge Pseudoceratina sp., including purealin C and D, showed broad-spectrum activity against several Gram-positive bacteria (Salim et al., 2012).

Non-Competitive Inhibition of Acetylcholinesterase

Purealidin Q and other bromotyrosine-derived alkaloids exhibited non-competitive inhibition of acetylcholinesterase, an enzyme important in neurotransmission (Olatunji et al., 2014).

Future Directions

Future research could focus on further elucidating the mechanism of action of Purealidin A, as well as its potential therapeutic applications. For instance, its inhibitory effect on the potassium channel KV10.1 suggests potential as an anticancer drug . Additionally, the synthesis of novel purpurealidin analogs could provide valuable insights into structure-activity relationships .

properties

IUPAC Name

(2E)-N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-3-[4-(3-aminopropoxy)-3,5-dibromophenyl]-2-hydroxyiminopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Br2N6O3/c18-12-6-10(7-13(19)15(12)28-5-1-3-20)8-14(25-27)16(26)22-4-2-11-9-23-17(21)24-11/h6-7,9,27H,1-5,8,20H2,(H,22,26)(H3,21,23,24)/b25-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDKEGKTDBWXJY-AFUMVMLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)OCCCN)Br)CC(=NO)C(=O)NCCC2=CN=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1Br)OCCCN)Br)C/C(=N\O)/C(=O)NCCC2=CN=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Br2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Purealidin A

CAS RN

134850-51-4
Record name Purealidin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134850514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
M Ishibashi, M Tsuda, Y Ohizumi, T Sasaki… - Experientia, 1991 - Springer
… The molecular formula of purealidin A (5) was determined to be C17HzzNsO3Br2 by high resolution FABMS (m/z 517.0241, M + H, A + 4.3 nm). This composition corresponds to the …
Number of citations: 43 link.springer.com
J KOBAYASHI, K HONMA, T SASAKI… - Chemical and …, 1995 - jstage.jst.go.jp
… The 1H-NMR spectrum of 1 containing an NH2 (5H 7.40, 2H) and an olefin proton (5H 6.62) signals was similar to that of the 2— aminohistamine unit in purealin (11) or purealidin A.“ …
Number of citations: 92 www.jstage.jst.go.jp
AA Salim, ZG Khalil, RJ Capon - Tetrahedron, 2012 - Elsevier
… afforded the first recorded account of a racemic bromotyrosine-derived spiroisoxazole, (±)-purealin (13b), together with the known achiral precursor purealidin A (15). A literature review …
Number of citations: 26 www.sciencedirect.com
M Tsuda, H Shigemori, M Ishibashi… - Journal of Natural …, 1992 - ACS Publications
… purealidin A [4] (4), except for the chemical shift of H2-l [ 3.61 (t, 2H)} and appearance of N-… was assigned as the 1-trimethylammonium form of purealidin A [4}. Purealidins F [2] and G […
Number of citations: 29 pubs.acs.org
T Fujiwara, JH Hwang, A Kanamoto, H Nagai… - The Journal of …, 2009 - nature.com
Marine sponges of the order Verongida are characterized by their ability to synthesize brominated tyrosine derivatives, many of which possess potent anti-microbial and cytotoxic …
Number of citations: 28 www.nature.com
F Tintillier, C Moriou, S Petek, M Fauchon, C Hellio… - Marine drugs, 2020 - mdpi.com
… purealidin A (5) reduced the adhesion of bacteria with a MIC smaller than 0.2 µM. Aplyzanzine E (3), purealidin A (… Aplyzanzine F (4) and purealidin A (5) are specific to H. coffeaeformis, …
Number of citations: 19 www.mdpi.com
G Zhu, F Yang, R Balachandran, P Höök… - Journal of medicinal …, 2006 - ACS Publications
… From a retrosynthetic perspective, purealin comprises the spiroisoxazoline acid 21 subunit and purealidin A (5). In turn, purealidin A comprises the dibromotyrosine and the …
Number of citations: 52 pubs.acs.org
AB Attygalle, J Meinwald, JK Liebherr, T Eisner - Experientia, 1991 - Springer
… A new bromotyrosine-derived alkaloid with antileukemic activity, purealidin A (5), has been isolated from the Okinawan marine sponge Psammaplysilla purea and its chemical structure …
Number of citations: 26 link.springer.com
J Kobayashi, M Tsuda, K Agemi, H Shigemori… - Tetrahedron, 1991 - Elsevier
… The 13C chemical shifts of C-8, C-9, and C-10 were corresponding well to the -CH2-C(=N-OH)-C(=O)- part of purealin2 or purealidin A.4 The methylene protons at 8 3.34 (Hz-ll), which …
Number of citations: 237 www.sciencedirect.com
F Yang - 2006 - search.proquest.com
… Amine 1.2 is the natural product purealidin A and this work gives its full synthesis for the first time. 1H and 13C NMR and mass spectra of amine 1.2 were identical to those reported for …
Number of citations: 3 search.proquest.com

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